Oxanthrene-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibenzo-p-dioxin-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c14-13(15)8-5-6-11-12(7-8)17-10-4-2-1-3-9(10)16-11/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNODAPWJQPAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Oxanthrene 2 Carboxylic Acid and Analogues
Strategic Approaches for the Construction of the Oxanthrene Core
The formation of the central dibenzo[b,e] nih.govirb.hrdioxin ring system is a critical step in the synthesis of oxanthrene derivatives. wikipedia.org This is typically achieved through cyclization and ring-forming reactions.
Cyclization and Ring-Forming Reactions for Polycyclic Ethers
The construction of the oxanthrene core can be accomplished through several key cyclization strategies. nih.govnih.gov A prevalent method involves the condensation of catechols with suitable precursors. For instance, reacting catechol with activated halobenzenes in the presence of a base is a common approach. thieme-connect.de Another significant route is the base-induced self-condensation of 2-halophenols. thieme-connect.de Intramolecular ring closure of 2-halo-2'-hydroxybiphenyls has also been utilized, although this method is less developed. thieme-connect.de
A notable strategy for creating substituted dibenzo[b,e] nih.govirb.hrdioxins involves the reaction between catechol or its derivatives and activated 1,2-dichloro- or 1-chloro-2-nitrobenzenes. oup.com Furthermore, double nucleophilic aromatic substitution reactions between (cyclopentadienyl)(η6-1,2-dichlorobenzene)iron(1+) salts and substituted 1,2-benzenediols provide a route to functionalized dibenzo[b,e] nih.govirb.hrdioxin complexes under mild conditions. capes.gov.br
| Precursor 1 | Precursor 2 | Reaction Type | Product |
| Catechol | Activated halobenzene | Base-induced condensation | Substituted dibenzo[b,e] nih.govirb.hrdioxin thieme-connect.de |
| 2-Halophenol | Base-induced self-condensation | Dibenzo[b,e] nih.govirb.hrdioxin thieme-connect.de | |
| Catechol | 1,2-dichloro- or 1-chloro-2-nitrobenzene | Nucleophilic substitution | Substituted dibenzo[b,e] nih.govirb.hrdioxin oup.com |
| Substituted 1,2-benzenediol | (Cyclopentadienyl)(η6-1,2-dichlorobenzene)iron(1+) salt | Double nucleophilic aromatic substitution | Functionalized [η6-dibenzo[b,e] nih.govirb.hrdioxin]iron(1+) complex capes.gov.br |
Regioselective Introduction of Substituents on the Oxanthrene Scaffold
The introduction of substituents onto the oxanthrene framework is pivotal for synthesizing specific analogues. Electrophilic aromatic substitution reactions, such as halogenation, Friedel–Crafts acylation, and nitration, are important methods for functionalizing the dibenzo[b,e] nih.govirb.hrdioxin core. thieme-connect.de For instance, regioselective bromination of dibenzo[hi,st]ovalene, a related nanographene, has been achieved using N-bromosuccinimide (NBS) under mild conditions. researchgate.netchemistryviews.org This highlights the potential for selective functionalization of complex polycyclic systems.
Lithiation is another powerful technique for introducing substituents. Dibenzo[b,e] nih.govirb.hrdioxin can undergo hydrogen-metal exchange with alkyllithium reagents, allowing for the preparation of 1-substituted or 1,9-disubstituted derivatives upon quenching with electrophiles. thieme-connect.de
Methods for Carboxylic Acid Moiety Installation
Once the oxanthrene scaffold is in place, the carboxylic acid group can be introduced through various methods, including oxidation of precursors or through carbonylation and carboxylation techniques. thieme.de
Oxidative Pathways to Carboxylic Acids from Precursors
The oxidation of precursor functional groups is a common strategy for installing a carboxylic acid moiety. For example, an aldehyde group can be oxidized to a carboxylic acid. capes.gov.br New methods for the oxidation of aldehydes to carboxylic acids and esters have been developed to facilitate this transformation. capes.gov.br The conversion of a sulfide (B99878) group to a sulfoxide (B87167) or sulfone can also be achieved through oxidation, for instance, by using hydrogen peroxide. scirp.org
| Precursor Functional Group | Oxidizing Agent | Resulting Functional Group |
| Aldehyde | Various | Carboxylic Acid capes.gov.br |
| Sulfide | Hydrogen Peroxide/TeO2 | Sulfoxide scirp.org |
| Sulfide | Hydrogen Peroxide | Sulfone scirp.org |
Carbonylation and Carboxylation Techniques
Direct carboxylation and related carbonylation reactions provide another avenue for introducing the carboxylic acid group. Aromatic lithiation directed by a carboxylic acid group has been used to synthesize 9-substituted dibenzodioxin-1-carboxylic acids. acs.org This involves the regioselective metalation of unprotected 4-halobenzoic acids. acs.org
Palladium-catalyzed intramolecular aminocarbonylation, using Mo(CO)6 as a carbon monoxide surrogate to avoid handling toxic CO gas, has been employed in the synthesis of dibenzo[b,e] nih.govirb.hrdiazepinones, a related class of compounds. nih.gov This sequential strategy often follows a Buchwald-Hartwig or Chan-Lam amination. nih.gov Additionally, cyanodibenzo nih.govirb.hrdioxins, which can be prepared from catechols and difluorobenzonitriles, serve as versatile synthons that can be converted to carboxydibenzo nih.govirb.hrdioxins. oup.com
Development of Sustainable and Green Synthetic Protocols
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like oxanthrene derivatives to minimize environmental impact. rsc.org This includes the use of mechanochemical synthesis, which can offer shorter reaction times, the use of green inorganic bases, simplified workup procedures, and the elimination of solvents. irb.hr
One-pot synthesis in water is another sustainable approach. For instance, the synthesis of tricyclic compounds from bio-based 5-hydroxymethylfurfural (B1680220) (HMF) has been achieved through a one-pot, three-step process in water. rsc.orgrsc.org The use of Bronsted acidic ionic liquids, such as L-Pyrrolidine-2-carboxylic acid sulfate (B86663) (LPCAS), as catalysts in solvent-free conditions for reactions like the synthesis of 14-aryl-14H-dibenzo[a,j] xanthenes, further illustrates the move towards more environmentally benign synthetic methods. scirp.org
| Green Chemistry Approach | Example Application | Reference |
| Mechanochemical Synthesis | Synthesis of diamondoid ethers | irb.hr |
| One-Pot Synthesis in Water | Synthesis of tricyclic systems from HMF | rsc.orgrsc.org |
| Solvent-Free Catalysis | Use of ionic liquids for xanthene synthesis | scirp.org |
Continuous Flow Chemistry and Process Intensification in Synthesis
The application of continuous flow chemistry and process intensification represents a significant advancement in the synthesis of complex organic molecules, including heterocyclic compounds structurally related to oxanthrene-2-carboxylic acid. These methodologies offer substantial benefits over traditional batch processing, such as enhanced safety, improved reaction control, higher yields, and greater scalability. While specific literature on the continuous flow synthesis of this compound is not extensively available, the principles can be extrapolated from the successful synthesis of analogous xanthene derivatives and general methods for carboxylic acid synthesis in flow systems.
Continuous flow chemistry involves pumping reagents through a network of tubes or channels, where they mix and react. This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to more consistent product quality. d-nb.info The small reaction volumes at any given point significantly enhance safety, especially when dealing with hazardous reagents or exothermic reactions. durham.ac.uk
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of synthesizing this compound analogues, this has been demonstrated through the use of novel catalysts and reactor designs. For instance, a copper-based metal-organic framework (CuBTC) has been effectively utilized as a heterogeneous catalyst in a continuous flow system for the production of 1,8-dioxo-octa-hydro xanthene derivatives. nih.gov This method resulted in a 22.5-fold reduction in reaction time compared to conventional batch conditions while maintaining comparable yields. nih.gov
The synthesis of carboxylic acids, a key functional group in the target molecule, has also been successfully adapted to continuous flow conditions. One notable method involves the carboxylation of Grignard reagents with carbon dioxide in a tube-in-tube gas permeable membrane reactor. durham.ac.uknih.gov This technique allows for the efficient introduction of CO2 gas into the reaction stream, leading to high yields and purity of the corresponding carboxylic acids. durham.ac.uk Another approach is the direct oxidation of alcohols to carboxylic acids using hydrogen peroxide and a platinum catalyst in a flow reactor, which offers excellent control and selectivity. rsc.org
These advanced methodologies could be adapted for the synthesis of this compound. A potential continuous flow process could involve the formation of an appropriate Grignard reagent from a brominated oxanthrene precursor, which would then be reacted with carbon dioxide in a flow reactor to yield the desired carboxylic acid. Alternatively, a precursor alcohol could be oxidized under flow conditions. The implementation of such a process would likely lead to a more efficient, safer, and scalable production of this compound.
Table of Research Findings for Analogous Syntheses:
| Product | Starting Materials | Catalyst/Reagents | Reaction Conditions | Yield | Reference |
| 3,3,6,6-tetramethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione (open-chain form) | Benzaldehyde, Dimedone | CuBTC | Continuous flow | 33% ± 14% | nih.gov |
| Various Carboxylic Acids | Grignard Reagents, CO2 | - | Continuous flow, tube-in-tube reactor | Good to Excellent | durham.ac.uk |
| Octanoic Acid | 1-Octanol | Platinum (Pt) | Continuous flow, H2O2 oxidation | >96% | rsc.org |
Sophisticated Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is a cornerstone for the complete structural assignment of oxanthrene-2-carboxylic acid, providing detailed information about the chemical environment of each proton and carbon atom.
Multi-dimensional NMR techniques are instrumental in piecing together the molecular puzzle of this compound. researchgate.netyoutube.com
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY spectra would reveal correlations between neighboring aromatic protons, helping to assign their relative positions on the oxanthrene core.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached. columbia.edu This is crucial for assigning the signals in the carbon-13 NMR spectrum based on the already assigned proton spectrum. Each CH group in the oxanthrene rings and the carboxylic acid group would produce a cross-peak in the HSQC spectrum. columbia.edu
Table 1: Predicted NMR Data for this compound This table is a representation of expected values and may not reflect experimental results.
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons | 7.0 - 8.5 | 110 - 150 |
| Carboxylic Acid Proton (O-H) | 10 - 12 | - |
| Carboxylic Acid Carbon (C=O) | - | 160 - 180 |
Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of this compound in its crystalline form. nih.govmdpi.com Unlike solution NMR, ssNMR can reveal information about intermolecular interactions, such as hydrogen bonding, and polymorphism. nih.gov For this compound, ssNMR could be used to study the hydrogen bonding network formed by the carboxylic acid groups in the solid state. ox.ac.ukresearchgate.net Differences in the chemical shifts observed in the solid state compared to the solution phase can indicate the effects of crystal packing.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectrometry for Functional Group Analysis
Vibrational spectroscopy techniques like FT-IR and Raman are essential for identifying the functional groups present in this compound. libretexts.org
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. libretexts.orglibretexts.org A strong, sharp peak corresponding to the C=O (carbonyl) stretching vibration would appear around 1700 cm⁻¹. 49.50.81 The spectrum would also show a series of sharp bands in the 1600-1450 cm⁻¹ region, which are characteristic of C=C stretching vibrations within the aromatic rings, and C-O stretching and O-H bending vibrations between 1300 and 900 cm⁻¹. iosrjournals.org
Table 2: Characteristic Vibrational Frequencies for this compound This table is a representation of expected values and may not reflect experimental results.
| Functional Group | FT-IR Frequency (cm-1) | Raman Frequency (cm-1) | Vibrational Mode |
|---|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 (broad) | - | Stretching |
| C-H (Aromatic) | 3000-3100 | 3000-3100 | Stretching |
| C=O (Carboxylic Acid) | ~1700 (strong) | ~1700 (weak) | Stretching |
| C=C (Aromatic) | 1450-1600 | 1450-1600 (strong) | Stretching |
| C-O | 1210-1320 | - | Stretching |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for determining the exact molecular weight and investigating the fragmentation patterns of this compound. libretexts.orgarizona.edu
Accurate Mass Determination: High-resolution mass spectrometry (HRMS) can determine the molecular weight of this compound with high precision, which helps to confirm its molecular formula.
Fragmentation Pathway Analysis: Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to fragment the molecule and analyze the resulting ions. cam.ac.uk For carboxylic acids, common fragmentation patterns include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org Another potential fragmentation for larger acids is the loss of the acidic hydrogen. youtube.com The fragmentation of the oxanthrene core would likely involve the cleavage of the heterocyclic ring, leading to a series of characteristic fragment ions. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties
UV-Vis spectroscopy provides information about the electronic transitions within this compound, which are related to its chromophoric properties. pressbooks.pub
Table 3: Predicted UV-Vis Absorption Data for this compound This table is a representation of expected values and may not reflect experimental results.
| Transition | λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π | ~250 - 350 | High |
| n → π | >300 | Low |
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. umu.se
For this compound, a single-crystal X-ray diffraction study would determine the bond lengths, bond angles, and torsional angles with high accuracy. acs.org It would also provide a clear picture of the intermolecular interactions, such as the hydrogen-bonding pattern of the carboxylic acid groups, which often form dimers in the solid state. rsc.orgacs.org Furthermore, X-ray crystallography can identify the specific polymorphic form of the compound and reveal details about the crystal packing, including any π-stacking interactions between the aromatic rings of adjacent molecules. nih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Investigations (if applicable)
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for investigating the stereochemistry of chiral molecules. The parent oxanthrene (phenoxathiin) molecule is not chiral itself, but it possesses a non-planar, folded "butterfly" conformation. The introduction of a substituent, such as a carboxylic acid group, does not inherently make the molecule chiral. However, if the molecule were to be synthesized in an enantiomerically pure or enriched form, for instance through asymmetric synthesis or resolution of a racemic mixture, chiroptical methods would be indispensable for its stereochemical characterization.
The chirality in substituted oxanthrene derivatives can arise from several factors, including the presence of a chiral center in a substituent or from inherent chirality of the entire molecule due to restricted rotation or a specific substitution pattern that removes all planes of symmetry.
Application in Stereochemical Analysis:
Should a chiral variant of this compound be prepared, ECD spectroscopy would be employed to:
Determine Absolute Configuration: By comparing the experimental ECD spectrum with theoretical spectra calculated using methods like Time-Dependent Density Functional Theory (TD-DFT), the absolute configuration of the enantiomers could be assigned. researchgate.netmdpi.com
Assess Enantiomeric Purity: The intensity of the Circular Dichroism (CD) signal is directly proportional to the enantiomeric excess (ee) of the sample. nih.gov
Study Conformational Changes: The CD spectrum is highly sensitive to the conformation of the molecule. Changes in the spectrum upon variations in solvent, temperature, or binding to other molecules can provide insights into conformational dynamics.
Induced Circular Dichroism:
An achiral molecule like this compound can exhibit an induced circular dichroism (ICD) spectrum upon interaction with a chiral environment. researchgate.net For example, the formation of inclusion complexes with cyclodextrins (chiral host molecules) can induce chirality in the guest molecule. researchgate.netunibuc.ro The study of such ICD effects can provide information about:
The geometry of the inclusion complex. researchgate.net
The binding affinity and stoichiometry of the host-guest interaction. nankai.edu.cn
The sign and intensity of the induced CD bands are related to the orientation of the electronic transition dipole moments of the guest molecule within the chiral cavity of the host. researchgate.net
Data Table: Hypothetical Chiroptical Data for an Enantiomer of a Chiral Oxanthrene Derivative
| Parameter | Description |
| Wavelength (λ) | The wavelength of the incident circularly polarized light, typically in the UV-Vis range (e.g., 180-1000 nm). |
| Molar Ellipticity ([θ]) | A measure of the circular dichroism, normalized for concentration and path length. The sign (+ or -) indicates the differential absorption of left vs. right circularly polarized light. |
| g-factor (Anisotropy) | The ratio of the differential absorption to the total absorption (ΔA/A), which is a measure of the intrinsic chiroptical strength of a transition. nih.gov |
This table represents the type of data that would be generated from a chiroptical analysis. Specific values would depend on the exact structure of the chiral derivative and the experimental conditions.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (Density Functional Theory (DFT), ab initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemistry for investigating molecular properties. mongoliajol.infomdpi.com DFT has become a particularly popular method for calculating the electronic structure of molecules due to its balance of computational cost and accuracy. mdpi.com These calculations can determine optimized geometries, electronic energies, and various properties that govern the reactivity of molecules like Oxanthrene-2-carboxylic acid. mongoliajol.info High-level ab initio methods, while more computationally expensive, can provide benchmark results for assessing the accuracy of DFT functionals. mdpi.com For complex aromatic systems such as dibenzodioxins, methods like Møller-Plesset perturbation theory (MP2) and DFT (e.g., with the B3LYP functional) are commonly employed to study properties like stability and planarity. mdpi.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. ossila.com The HOMO energy relates to the molecule's ability to donate electrons (its nucleophilicity or oxidation potential), while the LUMO energy indicates its ability to accept electrons (its electrophilicity or reduction potential). ossila.com The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's kinetic stability and optical properties.
In a chemical reaction, electrons typically flow from the HOMO of the nucleophile to the LUMO of the electrophile. masterorganicchemistry.com For this compound, the HOMO is expected to be distributed primarily across the electron-rich dibenzodioxin ring system, while the LUMO would be the primary acceptor site for electrons during a reaction. The carboxylic acid group, being an electron-withdrawing group, will influence the energy levels and distribution of these frontier orbitals compared to the parent oxanthrene molecule.
Computational studies on related aromatic carboxylic acids using the HyperChem program have determined HOMO-LUMO energies and other quantum chemical parameters. researchgate.net These calculations provide a framework for understanding the electronic behavior of this class of compounds.
Table 1: Calculated Frontier Orbital Energies for a Related Aromatic Carboxylic Acid (Benzoic Acid)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -10.05 |
| LUMO Energy | -1.56 |
| HOMO-LUMO Gap (ΔE) | 8.49 |
This interactive table is based on data for benzoic acid, a related aromatic carboxylic acid, calculated using semi-empirical methods, and serves as an illustrative example. researchgate.net
The distribution of electron density within a molecule is key to understanding its interactions with other molecules. Electrostatic potential (ESP) maps are three-dimensional visualizations that show the charge distribution of a molecule, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. libretexts.orgresearchgate.net In an ESP map, regions of negative potential (typically colored red) are associated with an abundance of electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. libretexts.org
For this compound, the ESP map would reveal a high negative potential around the oxygen atoms of the carboxylic acid group and the ether linkages of the dioxin ring. The acidic proton of the carboxyl group would be a site of strong positive potential. wikipedia.org This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems and crystal packing. mongoliajol.info
Molecular Orbital Analysis (HOMO-LUMO Energetics)
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of flexible molecules and model their interactions with surrounding molecules, such as solvents or biological macromolecules. nih.govnih.gov
For this compound, MD simulations can reveal the preferred orientation of the carboxylic acid group relative to the planar dibenzodioxin ring system. Studies on simpler molecules like acetic acid have used MD to investigate the conformational equilibrium of the carboxyl group in different environments. nih.govchemrxiv.org Furthermore, simulations can model how this compound interacts with water molecules, forming hydrogen bonds and establishing a solvation shell. mdpi.com Understanding these intermolecular interactions is critical for predicting properties like solubility and how the molecule might bind to a receptor site. Coarse-grained MD simulations, for instance, have been used to study the assembly behavior of carboxylic acids on surfaces. mdpi.com
Computational Prediction of Spectroscopic Signatures
Computational chemistry can accurately predict various spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-visible spectra. schrodinger.com These predictions are powerful tools for structure elucidation and for interpreting experimental data.
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com For this compound, the acidic proton of the -COOH group is expected to have a characteristic downfield chemical shift in the ¹H NMR spectrum, typically between 10-12 ppm. libretexts.orglibretexts.org The carbonyl carbon of the carboxylic acid would appear in the ¹³C NMR spectrum in the range of 160-180 ppm. libretexts.orglibretexts.org
IR Spectroscopy: DFT calculations can predict vibrational frequencies, which correspond to the absorption bands in an IR spectrum. The most characteristic IR bands for a carboxylic acid are the C=O stretch (around 1700-1720 cm⁻¹) and the very broad O-H stretch of the hydrogen-bonded dimer (from 2500 to 3300 cm⁻¹). libretexts.orgrose-hulman.edu
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to calculate electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.com The dibenzodioxin core is a strong chromophore, and its spectrum would be modulated by the presence of the carboxylic acid substituent.
Mechanistic Insights into Reaction Pathways and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. rsc.org This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.
For this compound, theoretical studies can provide insights into various potential reactions. The parent dibenzo[b,e] ossila.comlibretexts.orgdioxin is known to undergo electrophilic aromatic substitutions. thieme-connect.de Computational analysis could determine the preferred position of attack (regioselectivity) on the substituted ring system and calculate the energy barriers for reactions like nitration or halogenation. Furthermore, reactions involving the carboxylic acid group, such as esterification or amide formation, can be modeled. For instance, the lithiation of the parent dibenzodioxin ring has been studied, and computational methods could be used to analyze the transition states for similar reactions on the carboxylic acid derivative. thieme-connect.de
Development of Quantitative Structure-Property Relationship (QSPR) Models
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physical, chemical, or biological properties. nih.gov These models use calculated molecular descriptors—numerical values that encode structural information—to predict properties without the need for experimental measurement. plos.orgrsc.org
For a class of compounds like substituted dibenzodioxins, QSPR models could be developed to predict a range of properties. For example, QSAR (Quantitative Structure-Activity Relationship) models have been extensively developed for polychlorinated dibenzo-p-dioxins (PCDDs) to predict their toxicity. researchgate.net These models often use descriptors derived from quantum chemical calculations, such as orbital energies, atomic charges, and molecular shape descriptors. mdpi.comresearchgate.net For this compound and its analogs, QSPR models could be created to predict properties such as acidity (pKa), solubility, or binding affinity to a particular protein. mdpi.com The development of such models relies on having a dataset of related compounds with known experimental values to train and validate the model. plos.org
Chemical Reactivity and Derivatization Strategies
Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group is a versatile handle for a variety of chemical modifications, including esterification, amidation, decarboxylation, and reduction.
Esterification and amidation are fundamental reactions for converting carboxylic acids into a broad spectrum of derivatives. libretexts.orgresearchgate.net These reactions are crucial for creating conjugates of oxanthrene-2-carboxylic acid, potentially altering its physical, chemical, and biological properties.
Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst yields an ester. This process, known as Fischer esterification, is a reversible reaction. libretexts.org To drive the reaction towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water that is formed as a byproduct. libretexts.org A variety of alcohols, from simple alkyl alcohols to more complex polyols and phenols, can be employed to generate a diverse library of oxanthrene-2-carboxylates. For instance, the reaction with ethylene (B1197577) glycol can lead to the formation of polyesters. libretexts.org
Amidation: Similarly, this compound can be reacted with ammonia, primary amines, or secondary amines to form primary, secondary, or tertiary amides, respectively. libretexts.org These reactions typically require activation of the carboxylic acid, often by converting it into a more reactive derivative like an acyl chloride or by using a coupling agent. lookchemmall.com The use of imidazole-based reagents, such as methyl imidazole (B134444) carbamate (B1207046) (MImC), provides a chemoselective method for these transformations under mild conditions. organic-chemistry.org This approach is notable for its high yield and tolerance of various functional groups. organic-chemistry.org
Interactive Table: Examples of Esterification and Amidation Reagents
| Reaction Type | Reagent Class | Specific Example | Product Functional Group |
| Esterification | Alcohols | Ethanol | Ethyl Ester |
| Esterification | Diols | Ethylene Glycol | Polyester |
| Amidation | Primary Amines | Methylamine | N-methyl amide |
| Amidation | Secondary Amines | Dimethylamine | N,N-dimethyl amide |
| Amidation | Coupling Agents | Imidazole Carbamates | Amide |
Decarboxylation and Reduction Pathways
Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO2) is known as decarboxylation. wikipedia.org While simple carboxylic acids are generally resistant to decarboxylation, the reaction is facilitated in the presence of certain functional groups. For arylcarboxylic acids like this compound, decarboxylation can be achieved under specific conditions, often involving heat or a catalyst. wikipedia.org For instance, heating in the presence of a copper catalyst can promote decarboxylation. It is important to note that β-keto acids and malonic acids undergo decarboxylation more readily upon heating. masterorganicchemistry.com
Reduction: The carboxylic acid group can be reduced to a primary alcohol or an aldehyde. Traditional reducing agents like lithium aluminum hydride (LAH) are effective but can be harsh and non-selective. rsc.org Milder and more selective methods have been developed. For example, the conversion of the carboxylic acid to a thioester, followed by reduction with sodium borohydride, provides a facile route to the corresponding alcohol under green reaction conditions. rsc.org Alternatively, using a nickel pre-catalyst and a silane (B1218182) can lead to the formation of the aldehyde. rsc.org
Reactions at the Oxanthrene Ring System
The oxanthrene ring system, being electron-rich, is susceptible to electrophilic attack. However, the presence of the deactivating carboxylic acid group will influence the position of substitution. Nucleophilic aromatic substitution is also a possibility, particularly if a suitable leaving group is present on the ring.
Nucleophilic Aromatic Substitution (NAS): NAS involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.comwikipedia.org This reaction is favored when the aromatic ring is electron-poor, which is contrary to the nature of the oxanthrene system. masterorganicchemistry.com Therefore, for NAS to occur on the this compound framework, the ring would likely need to be substituted with strong electron-withdrawing groups, or the reaction would proceed via a benzyne (B1209423) mechanism. wikipedia.org The reaction is accelerated by the presence of electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of extended and complex molecular architectures. eie.grwikipedia.org Reactions such as the Suzuki, Heck, and Sonogashira couplings, typically catalyzed by palladium complexes, could be applied to halogenated derivatives of this compound. eie.gr These reactions involve the coupling of an organometallic reagent with an organic halide or pseudohalide. wikipedia.org Thioesters derived from carboxylic acids can also be used as coupling partners in transition-metal-catalyzed reactions. sioc-journal.cn Decarbonylative coupling reactions of carboxylic acid derivatives offer another synthetic route. nih.gov
Interactive Table: Common Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Catalyst | Reactant 1 | Reactant 2 | Bond Formed |
| Suzuki Coupling | Palladium | Organoboron Compound | Organic Halide | C-C |
| Heck Coupling | Palladium | Alkene | Organic Halide | C-C |
| Sonogashira Coupling | Palladium/Copper | Terminal Alkene | Organic Halide | C-C |
| Buchwald-Hartwig Amination | Palladium | Amine | Organic Halide | C-N |
Electrophilic and Nucleophilic Aromatic Substitution Patterns
Synthesis of Novel Heterocyclic Derivatives Containing the this compound Framework
The this compound framework can serve as a scaffold for the synthesis of novel heterocyclic systems. The carboxylic acid functionality can be converted into various reactive intermediates that can then undergo cyclization reactions. For instance, conversion to an acid chloride followed by reaction with a binucleophile can lead to the formation of new heterocyclic rings fused to the oxanthrene core.
Research has shown that carboxylic acids are versatile starting materials for the synthesis of a wide range of heterocyclic compounds. researchgate.netajchem-a.comsapub.org For example, quinoline-2-carboxylic acid has been used to synthesize novel Mannich bases, Schiff bases, and other heterocyclic compounds like thiol-oxadiazoles and thiazolidinones. ajchem-a.com Similarly, the reaction of carboxylic acids with various reagents can yield β-lactams, oxazepines, and imidazolidin-4-ones. researchgate.net These general strategies could be adapted to this compound to create a diverse range of new heterocyclic structures with potentially interesting properties.
Kinetics and Mechanistic Studies of Significant Transformations
While specific kinetic and mechanistic studies focusing exclusively on this compound are not extensively available in publicly accessible literature, the reactivity of its core heterocyclic structure, dibenzo[b,e]oxathiin, and related compounds, as well as the general behavior of aromatic carboxylic acids, can provide significant insights into its potential transformations. This section will, therefore, discuss the kinetics and mechanisms of analogous reactions in structurally similar systems to infer the likely behavior of this compound.
Transformations Involving the Heterocyclic Core
The dibenzo[b,e]oxathiin ring system can be expected to undergo transformations such as oxidation and ring-opening reactions. Studies on related heterocyclic compounds like phenoxathiins and dibenzo-p-dioxins offer valuable mechanistic information.
Oxidation of the Sulfur Atom:
Ring Formation and Cleavage Reactions:
Mechanistic studies on the formation of related dibenzo-p-dioxins from precursors like hydroxylated polybrominated diphenyl ethers have been conducted. These studies calculate reaction barriers for key steps such as ring-closure. For instance, the intramolecular ring-closure of an intermediate to form the dibenzo-p-dioxin (B167043) structure has a calculated energy barrier, providing a quantitative measure of the reaction's feasibility. researchgate.net
Kinetic modeling of the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans from carbon degradation reactions has also been performed. These models have been used to calculate rate constants for the formation, desorption, and degradation of these compounds. acs.org Such data, while not directly on this compound, provides a framework for understanding the kinetics of reactions involving the formation and breakdown of similar heterocyclic structures.
Derivatization of the Carboxylic Acid Group
The carboxylic acid functional group of this compound is expected to undergo standard derivatization reactions such as esterification and amidation.
Esterification:
The conversion of a carboxylic acid to an ester, known as Fischer esterification, is an acid-catalyzed equilibrium reaction with an alcohol. chembam.commasterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the ester. libretexts.org
The rate of Fischer esterification is influenced by several factors, including the structure of the carboxylic acid and the alcohol, the concentration of the acid catalyst, and the temperature. The use of a large excess of the alcohol can shift the equilibrium towards the product side, increasing the yield of the ester. masterorganicchemistry.comlibretexts.org
Amide Formation:
The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult due to the acid-base reaction that forms a highly unreactive carboxylate salt. libretexts.orgkhanacademy.org Therefore, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. The mechanism with DCC involves the carboxylic acid adding to the DCC molecule to form a highly reactive O-acylisourea intermediate, which is a good leaving group. The amine then attacks the carbonyl carbon of this intermediate, leading to the formation of the amide and dicyclohexylurea. libretexts.orglibretexts.orglibretexts.org
The kinetics of these derivatization reactions, while not specifically determined for this compound, would be expected to follow these general mechanistic pathways.
Decarboxylation Reactions
Heteroaromatic carboxylic acids can undergo decarboxylation, often under acidic conditions or with metal catalysts.
Acid-Catalyzed Decarboxylation:
Studies on the acid-catalyzed decarboxylation of heteroaromatic acids like indole-3-carboxylic acids have shown the reaction to proceed via an A-SE2 mechanism involving a zwitterionic intermediate. rsc.org Kinetic data, including rates and solvent isotope effects, have been used to elucidate this mechanism. rsc.org For pyrrole-2-carboxylic acid, the mechanism involves the addition of water to the carboxyl group of the protonated reactant, followed by C-C bond cleavage to form pyrrole (B145914) and protonated carbonic acid. researchgate.net
The table below presents kinetic data for the decarboxylation of some heteroaromatic carboxylic acids, which can serve as a reference for the potential reactivity of this compound under similar conditions.
| Heteroaromatic Carboxylic Acid | Conditions | Rate Constant (s⁻¹) | Reference |
| Indole-3-carboxylic acid | H₂O, 25 °C | (Rate expression provided) | rsc.org |
| 2-Methylindole-3-carboxylic acid | H₂O, 25 °C | (Rate expression provided) | rsc.org |
| 5-Chloroindole-3-carboxylic acid | H₂O, 25 °C | (Rate expression provided) | rsc.org |
| Pyrrole-2-carboxylic acid | Aqueous buffers, 50 °C | (pH-dependent) | researchgate.net |
| Benzo[b]thiophene-2-carboxylic acid | Sulfolane, DBU, 300 °C | (Qualitative, 20 min) | acs.org |
This table is for illustrative purposes, showing that kinetic data for decarboxylation of related compounds is available, though direct numerical comparison is complex due to varying reaction conditions.
Exploration of Potential Applications in Materials Science and Catalysis
Integration into Polymer Systems and Composite Materials
The structure of oxanthrene-2-carboxylic acid makes it a compelling candidate for incorporation into advanced polymer systems and composite materials. The carboxylic acid moiety serves as a reactive handle for polymerization reactions, enabling its integration into polymer chains through ester or amide linkages.
Detailed research into analogous systems, such as those involving polycarboxylic acids or other aromatic carboxylic acids, demonstrates the viability of this approach. For instance, composite gels based on polyacrylic and polymethacrylic acids have been effectively used as sorbents for heavy metal ions, where the carboxyl groups play a crucial role in binding. ect-journal.kz Similarly, polymers derived from diphenylamine-2-carboxylic acid have been used to create electroactive hybrid composites with high thermal stability. mdpi.com
By analogy, polymers incorporating the rigid, planar oxanthrene backbone could be expected to exhibit enhanced thermal resistance and specific mechanical properties. The integration of this bulky heterocyclic unit into a polymer matrix could lead to materials with low coefficients of thermal expansion and high glass transition temperatures. These properties are highly desirable for applications in aerospace, electronics, and specialty coatings. Furthermore, the oxanthrene unit could impart specific optical or electronic properties to the resulting polymer.
Table 1: Potential Polymer Systems Incorporating this compound
| Polymer Type | Linkage Chemistry | Potential Properties | Potential Applications |
|---|---|---|---|
| Polyester | Esterification with diols | High thermal stability, rigidity | High-performance plastics, specialty films |
| Polyamide | Amidation with diamines | Mechanical strength, chemical resistance | Advanced fibers, engineering plastics |
The development of composite materials represents another promising avenue. Dispersing this compound or its polymeric derivatives within inorganic matrices like clays (B1170129) or silica (B1680970) could yield hybrid materials with tailored functionalities. ect-journal.kz The interaction between the organic component and the inorganic filler could enhance properties such as mechanical strength, thermal stability, and barrier performance. ect-journal.kz
Role in Organic Optoelectronics and Photonic Devices, including Chromophoric Applications
A chromophore is a part of a molecule responsible for its color, arising from the absorption of light in the visible spectrum. ossila.com The extended π-conjugated system of the oxanthrene core suggests that this compound could function as a potent chromophore. The presence of oxygen heteroatoms and the electron-withdrawing carboxylic acid group can influence the molecule's electronic structure, potentially leading to interesting photophysical properties. These groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission wavelengths.
The modification of the oxanthrene backbone with additional electron-donating or electron-withdrawing groups could further refine its optical properties, making it a versatile scaffold for designing molecules for specific optoelectronic applications. Research on related heterocyclic systems, such as pyridine-2-carboxylic acid derivatives, has shown their promise for nonlinear optical (NLO) applications due to strong optical nonlinearity and thermal stability. researchgate.net Moreover, studies on phthalocyanines have demonstrated that incorporating oxanthrene-like moieties can significantly alter their optical properties through aggregation and acid-base equilibria. researchgate.net
This tunability makes this compound and its derivatives potential candidates for use in:
Organic Light-Emitting Diodes (OLEDs): As an emissive material or a host material in the emissive layer.
Organic Photovoltaics (OPVs): As a component of donor or acceptor materials.
Fluorescent Probes: For use in chemical sensing and bio-imaging, where changes in the local environment could modulate its fluorescence.
Table 2: Hypothetical Photophysical Properties and Potential Optoelectronic Roles
| Property | Predicted Characteristic | Potential Role |
|---|---|---|
| Absorption | UV-Visible region, tunable via substitution | Light-harvesting component |
| Emission | Potential for fluorescence in the visible spectrum | Emissive layer in OLEDs, fluorescent sensor |
| Nonlinear Optics | Potential for second- or third-order NLO effects | Optical switching, frequency conversion |
Catalytic Activity and Ligand Design for Various Chemical Transformations
The carboxylic acid group is a versatile functionality in catalysis, capable of acting as a Brønsted acid, a directing group, or a coordinating ligand for a metal center. nih.govnih.gov
Asymmetric catalysis, which aims to produce a specific enantiomer of a chiral product, often relies on chiral ligands to control the stereochemical outcome of a reaction. If resolved into its enantiomers, the axially chiral oxanthrene backbone of this compound could serve as a scaffold for a new class of chiral ligands. The combination of a rigid, sterically defined backbone with a coordinating carboxylate group is a known strategy for designing effective chiral ligands. snnu.edu.cn
The field has seen significant success with chiral carboxylic acids, such as 1,1'-binaphthyl-2-carboxylic acid derivatives, which have been used as ligands in titanium-catalyzed asymmetric hydroalkoxylation. tum.de Similarly, chiral phosphoric acids are powerful Brønsted acid catalysts for a wide range of asymmetric transformations. nih.govnih.gov An appropriately designed chiral oxanthrene-based carboxylic acid could offer a unique steric and electronic environment, potentially leading to high enantioselectivity in various metal-catalyzed or organocatalytic reactions. googleapis.com
In homogeneous catalysis , where the catalyst is in the same phase as the reactants, this compound could be used to synthesize soluble metal-carboxylate complexes. wikipedia.org These complexes could catalyze reactions such as oxidations, reductions, or carbon-carbon bond-forming reactions. The oxanthrene framework could influence the solubility, stability, and activity of the catalytic metal center. nih.gov
In heterogeneous catalysis , the catalyst exists in a different phase from the reactants. savemyexams.com this compound could be immobilized onto a solid support, such as silica, alumina, or carbon nanotubes. The carboxylic acid group provides a convenient anchor point for this immobilization. The resulting supported catalyst would combine the advantages of easy separation and recyclability (characteristic of heterogeneous catalysts) with the well-defined molecular nature of the active site. rsc.orgmdpi.com Such materials could be active in transformations like esterification, hydrogenation, or selective oxidation. rsc.org
Table 3: Potential Catalytic Roles of this compound Derivatives
| Catalysis Type | Role of Compound | Example Reaction |
|---|---|---|
| Asymmetric | Chiral Ligand or Organocatalyst | Enantioselective C-H activation, Diels-Alder |
| Homogeneous | Soluble Metal-Carboxylate Complex | Alkene epoxidation, alcohol oxidation |
| Heterogeneous | Immobilized on a Solid Support | Friedel-Crafts acylation, esterification |
Asymmetric Catalysis
Applications in Advanced Sensing and Detection Technologies
The dual functionality of this compound—a potential signaling unit (the chromophoric oxanthrene core) and an anchoring group (the carboxylic acid)—makes it an attractive candidate for the development of chemical sensors.
The carboxylic acid group can be used to covalently attach the molecule to the surface of various transducer materials, such as gold nanoparticles, graphene oxide, or optical waveguides. nih.gov This immobilization is a key step in creating robust and reusable sensor devices. For example, the formation of peptide bonds between carboxyl groups on a sensor surface and amino groups on antibodies is a common strategy for creating biosensors. nih.gov
Once immobilized, the oxanthrene moiety could act as the sensing element. Its optical properties, such as fluorescence intensity or wavelength, could change upon interaction with a specific analyte. This change could be due to various mechanisms, including:
Fluorescence Quenching/Enhancement: Binding of a metal ion or organic molecule could alter the fluorescence output.
Host-Guest Interactions: The cavity-like shape of the oxanthrene unit might allow it to selectively bind certain small molecules, leading to a detectable signal.
Environmental Polarity Changes: The fluorescence of the oxanthrene core might be sensitive to the polarity of its immediate environment, which could be altered by the presence of an analyte.
Electrochemical sensors are another possibility. A sensor based on graphene nanosheets was developed for the detection of perfluoroalkyl carboxylic acids, demonstrating high sensitivity and low detection limits. nih.gov An electrode modified with this compound could potentially be used to detect target analytes through changes in its electrochemical response.
Design of Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.govenpress-publisher.com The properties of a MOF, such as its pore size, shape, and surface chemistry, are determined by the geometry of the metal cluster and the length and functionality of the organic linker. enpress-publisher.com
This compound is an excellent candidate for use as an organic linker in the synthesis of novel MOFs. Its key features for this application include:
Coordinating Group: The carboxylate group readily coordinates to a wide variety of metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺, Cd²⁺).
Rigidity and Shape: The rigid, planar structure of the oxanthrene backbone would lead to the formation of stable, porous frameworks with well-defined pore architectures. The bulkiness of the linker would likely result in large pore volumes.
Functionality: The oxygen atoms within the oxanthrene core could offer additional coordination sites or participate in hydrogen bonding, influencing the final structure and its properties.
MOFs built from this compound could have applications in gas storage (e.g., H₂, CO₂), separation of gas mixtures, catalysis, and chemical sensing. The creation of MOFs with helical structures can even lead to novel optical properties and applications as precursors for chiral nanomaterials. rsc.org
Beyond MOFs, the molecule could be used to create discrete supramolecular assemblies . Through coordination-driven self-assembly with appropriate metal precursors, it could form well-defined structures like molecular cages, boxes, or capsules. nih.gov These assemblies rely on non-covalent interactions, such as metal coordination and π-π stacking, to form their intricate architectures. frontiersin.org Such systems are of great interest for molecular recognition, encapsulation of guest molecules, and drug delivery.
Molecular Level Investigations of Biological Interactions and Structure Activity Relationships Sar
Mechanistic Studies of Enzyme Modulation and Inhibition (in vitro)
In vitro enzymatic assays are crucial for determining the direct effects of a compound on specific enzymes. While direct enzymatic inhibition data for Oxanthrene-2-carboxylic acid is not extensively detailed, studies on closely related analogs provide significant insights into its potential mechanisms.
A computational (in silico) study investigated the interaction of dibenzo derivatives with enzymes implicated in prostate cancer. ccij-online.org One close analog, Dibenzo[b,d]furan-2-carboxylic acid, was evaluated for its ability to modulate the 5α-reductase enzyme. ccij-online.org Such theoretical models suggest that the oxanthrene-carboxylic acid scaffold could be a candidate for enzyme inhibition, warranting further in vitro validation. ccij-online.org
Furthermore, a study on dibenzo-p-dioxin-2,8-dicarboxylic acid, a dicarboxylic analog of the target compound, demonstrated its potential to inhibit key proteins in the quorum-sensing system of the bacterium Enterococcus faecalis. researchgate.net This indicates that the dibenzodioxin carboxylate structure can interact with and potentially inhibit bacterial enzyme systems. researchgate.net General screening of carboxylic acid derivatives against various enzymes, such as histone deacetylases (HDACs) or xanthine (B1682287) oxidase, is a common strategy to identify novel inhibitors. nih.govnih.gov The evaluation of this compound in such panels would be a logical step to elucidate its specific enzyme modulation capabilities. The process for such investigations often involves incubating the compound with the target enzyme and measuring the rate of product formation, allowing for the calculation of inhibitory constants like the IC50 value. nih.gov
Biomolecular Target Engagement and Receptor Binding Profiling (in vitro and computational)
Target engagement studies confirm the direct physical interaction between a compound and its biological target. nih.govresearchgate.net These can be performed using in vitro assays with purified proteins or through computational docking simulations.
A significant in silico study performed on dibenzo-p-dioxin-2,8-dicarboxylic acid provides a detailed model for the target engagement of this structural class. researchgate.net The study evaluated the binding of this compound to several protein targets essential for quorum sensing in E. faecalis: PrgQ, PrgX, PrgZ, and CcfA. researchgate.net The docking analysis revealed that the compound could potentially inhibit all the tested proteins, with the highest binding affinity observed for the PrgX protein. researchgate.net This suggests a strong, direct interaction at the molecular level.
Computational docking was also used to evaluate the interaction between various dibenzo derivatives and the androgen receptor. ccij-online.org The results indicated that certain derivatives could interact with the receptor surface, suggesting that this compound might also engage with nuclear receptors, a hypothesis that requires confirmation through in vitro radioligand binding assays or similar techniques. ccij-online.orgnih.gov
The following table summarizes the computational binding affinity of a dicarboxylic analog to bacterial proteins, illustrating the type of data generated in such profiling studies. researchgate.net
| Protein Target (from E. faecalis) | Binding Affinity (kcal/mol) for Dibenzo-p-dioxin-2,8-dicarboxylic acid |
|---|---|
| PrgX | -9.2 |
| PrgQ | -8.0 |
| PrgZ | -7.9 |
| CcfA | -7.6 |
Elucidation of Molecular Mechanisms in Antimicrobial or Antineoplastic Activities (at the cellular/molecular level)
Understanding the molecular mechanism of action is key to developing therapeutic agents. For derivatives of this compound, research points toward antimicrobial and antineoplastic activities.
Antimicrobial Mechanisms: The antibacterial activity of the related dibenzo-p-dioxin-2,8-dicarboxylic acid against Enterococcus faecalis has been linked to the disruption of the quorum-sensing system. researchgate.net Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression, and its disruption can attenuate virulence. The molecular mechanism involves the compound binding to and inhibiting key pheromone proteins (PrgQ, PrgX, PrgZ) and a processing protein (CcfA), thereby interrupting the signaling cascade. researchgate.net
Antineoplastic Mechanisms: A series of substituted dibenzo thermofisher.comthieme-connect.dedioxin-1-carboxamides, which are structurally very similar to derivatives of this compound, have shown potent in vitro and in vivo antitumor activity. nih.gov The primary molecular mechanism proposed for these compounds is DNA intercalation, where the planar dibenzodioxin ring system inserts itself between the base pairs of the DNA double helix. nih.gov This action can disrupt DNA replication and transcription, leading to cancer cell death. Interestingly, several of these compounds displayed low cross-resistance in cell lines resistant to other DNA intercalators, suggesting their mechanism might not primarily involve the inhibition of the topoisomerase II alpha enzyme, a common target for such agents. nih.gov Other complex dibenzo-fused heterocyclic compounds have been identified as inhibitors of topoisomerase I, which act by stabilizing the covalent complex between the enzyme and DNA, another plausible mechanism for this class of compounds. tandfonline.com
In Vitro Metabolic Stability and Biotransformation Studies at the Molecular Scale
The metabolic stability of a potential drug candidate is a critical parameter assessed during preclinical development. thermofisher.com These studies are typically conducted in vitro using liver-derived systems like cryopreserved hepatocytes or liver microsomes, which contain the primary drug-metabolizing enzymes. thermofisher.comsrce.hr
The goal of these assays is to determine the rate at which the compound is metabolized, typically expressed as the in vitro half-life (t1/2) and intrinsic clearance (CLint). srce.hrnih.gov A typical experimental setup involves incubating the test compound (e.g., this compound) with hepatocytes or microsomes and monitoring its disappearance over time using analytical techniques like LC-MS/MS. thermofisher.comsrce.hr Control incubations are often run in the absence of necessary cofactors like NADPH to distinguish between metabolism by cytochrome P450 enzymes and other pathways. nih.gov
While specific metabolic data for this compound is not available in the reviewed literature, the standard procedures are well-established. For compounds that are metabolized slowly, more advanced techniques like the hepatocyte relay method or plated hepatocyte cultures may be used to accurately determine low clearance values. wuxiapptec.com The presence of the carboxylic acid group itself can influence metabolic stability and may lead to specific biotransformation pathways, such as glucuronidation. nih.gov
The table below outlines typical conditions for an in vitro metabolic stability study using suspended hepatocytes. thermofisher.com
| Parameter | Condition |
|---|---|
| Test System | Suspension Cryopreserved Hepatocytes (Human, Rat, or Mouse) |
| Cell Density | 0.5 x 106 viable cells/mL |
| Test Compound Concentration | 1 µM |
| Incubation Volume | 0.5 mL - 1 mL |
| Time Points | 0, 15, 30, 60, 90, 120 minutes |
| Analysis Method | LC-MS/MS |
| Calculated Parameters | Half-life (t1/2), Intrinsic Clearance (CLint) |
Rational Design and Synthesis of Analogs for Comprehensive SAR Elucidation
Structure-Activity Relationship (SAR) studies involve the synthesis and biological testing of a series of related compounds (analogs) to determine how specific structural features influence their activity. mdpi.comnih.gov For the dibenzodioxin scaffold, several studies have focused on creating derivatives to enhance biological effects, particularly antitumor activity. nih.govresearchgate.net
The synthesis of analogs often involves modifying the substituents on the aromatic rings of the dibenzodioxin core. thieme-connect.decapes.gov.br For example, an improved general synthesis for substituted dibenzo thermofisher.comthieme-connect.dedioxines, including the 1-carboxy derivative, has been reported, providing a pathway to generate a variety of analogs for testing. researchgate.net Methods such as directed deprotonation with an alkyllithium reagent followed by quenching with electrophiles allow for the introduction of various functional groups at specific positions on the ring system. capes.gov.br
A clear example of SAR comes from the study of dibenzo thermofisher.comthieme-connect.dedioxin-1-carboxamides as antitumor agents. nih.gov Researchers synthesized a series of these compounds with different substituents and found that placing a chloro group at the 9-position significantly enhanced antitumor activity and potency. nih.gov This finding provides a rational basis for designing new, more potent analogs. Applying this knowledge to this compound would involve synthesizing derivatives with substituents at various positions (e.g., the 7- or 8-position) to explore how these modifications affect its target engagement and biological activity.
Future Research Directions and Emerging Opportunities
Development of Novel and Efficient Synthetic Routes for Scale-Up
The future utility of Oxanthrene-2-carboxylic acid is fundamentally linked to the ability to produce it in significant quantities. Current synthetic approaches often involve multi-step processes that may not be amenable to large-scale production. Future research must prioritize the development of novel, efficient, and scalable synthetic routes.
Key areas of focus include the exploration of modern catalytic systems. For instance, metal-free carbocatalysts, such as sulfonic acid-functionalized reduced graphene oxide (SA-rGO), have demonstrated high efficiency in the oxidation of aldehydes to carboxylic acids using green oxidants like hydrogen peroxide. nih.gov Adapting such methodologies for the final oxidation step towards this compound could offer a more sustainable and industrially viable pathway. nih.gov Furthermore, direct amidation reactions catalyzed by inexpensive metals like copper, which work on a broad range of nonactivated carboxylic acids, could be explored for creating derivatives, suggesting that the parent acid itself is a viable synthetic target. beilstein-journals.org The potential for scaling up such reactions has been demonstrated, providing a blueprint for future process development. beilstein-journals.org
Another promising avenue is the development of one-pot syntheses or tandem reactions that construct the oxanthrene core and install the carboxylic acid functionality in a single, streamlined process. Research into the hydrothermal synthesis of related heterocyclic carboxylic acids has shown that high-temperature water can be an effective medium, potentially reducing the need for volatile organic solvents. researchgate.net
Table 1: Comparison of Potential Synthetic Strategies for Scale-Up
| Synthetic Strategy | Potential Advantages | Key Challenges for this compound |
| Graphene-Oxide Catalyzed Oxidation | Metal-free, uses green oxidant (H2O2), high reusability. nih.gov | Requires a suitable oxanthrene-2-aldehyde precursor. |
| Hydrothermal Synthesis | Reduces use of organic solvents, can be rapid. researchgate.net | Potential for decarboxylation at high temperatures. researchgate.net |
| Electrocarboxylation | Uses CO2 as a C1 source, mild conditions. beilstein-journals.org | Requires a suitable substrate and optimization of reactor setup for efficiency. beilstein-journals.org |
| Flow Chemistry | Improved heat/mass transfer, enhanced safety, potential for automation. | Initial setup costs, requires robust reaction conditions. |
Discovery of Unexplored Application Domains
While the applications of this compound itself are not yet established, the structural motifs present in its backbone and in other complex carboxylic acids suggest several promising, yet unexplored, domains.
In medicinal chemistry , numerous indole-2-carboxylic acid derivatives have been synthesized and evaluated for a wide range of biological activities, acting as PPARγ modulators for diabetes, IDO1/TDO dual inhibitors for cancer immunotherapy, and HIV-1 integrase inhibitors. nih.govnih.govnih.gov The oxanthrene core, as a bioisostere of an indole (B1671886) or other fused aromatic systems, could impart unique pharmacological properties. Future research should involve the synthesis of an this compound library and its screening against various biological targets.
In materials science , chromophores based on the related Current time information in Meløy, NO.biointerfaceresearch.combenzodioxino[3,2-b]oxanthrene (BDO) structure have shown potential in applications like gas separation, energy storage, and photocatalysis. louisville.edu The introduction of a carboxylic acid group could serve as a handle for polymerization or for grafting the molecule onto surfaces, creating functional materials with tailored properties. For example, the carboxylic acid could be used to anchor the molecule within a metal-organic framework (MOF) or to functionalize membranes to fine-tune pore size and selectivity for gas separation. louisville.edu
Leveraging Artificial Intelligence and Machine Learning for Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and offer significant opportunities to accelerate the exploration of this compound and its derivatives. mdpi.compreprints.org
Property Prediction and Virtual Screening: Deep learning models, particularly graph neural networks (GNNs), can be trained to predict the physicochemical and biological properties of molecules from their structure alone. preprints.org This would allow for the in silico design of a virtual library of this compound derivatives and rapid screening for potential applications. For instance, AI could predict binding affinities to therapeutic targets like RNA or proteins, identifying promising candidates for synthesis and experimental validation. researchgate.net This approach has already been used to study the interactions of dibenzofuran (B1670420) ligands with riboswitches, demonstrating its applicability to similar heterocyclic systems. researchgate.net
Table 2: AI and ML Tools for Advancing this compound Research
| AI/ML Application | Specific Tool/Technique | Potential Impact on this compound |
| Retrosynthetic Analysis | Synthia, AiZynthFinder, RAscore mdpi.comnih.gov | Rapidly identifies and scores potential synthetic routes for feasibility and efficiency. |
| Reaction Optimization | Supervised learning algorithms preprints.org | Predicts optimal reaction conditions to maximize yield and reduce experimental effort. |
| Property Prediction | Graph Neural Networks (GNNs) preprints.org | Predicts biological activity, toxicity, and material properties before synthesis. |
| Binding Interaction Studies | AI-augmented molecular dynamics researchgate.net | Elucidates binding modes with biological targets (e.g., RNA, proteins) to guide drug design. |
Sustainability and Environmental Considerations in the Life Cycle of this compound
The family of compounds to which oxanthrene belongs, including polychlorinated dibenzofurans (PCDFs) and dibenzo-p-dioxins (PCDDs), are notorious for their environmental persistence and toxicity. tandfonline.comnih.govresearchgate.net This legacy underscores the absolute necessity of embedding sustainability and environmental considerations into the entire life cycle of this compound.
Future research must focus on developing green synthetic methodologies . This includes using renewable feedstocks, such as biomass-derived phenols, as starting materials. rsc.org The carboxylation step itself could be made more sustainable by using CO2 as a C1 feedstock through thermochemical or electrochemical routes, contributing to carbon capture and utilization. beilstein-journals.orgrsc.org Such processes represent a significant improvement over traditional methods that rely on petroleum-based reagents. rsc.org The use of environmentally benign solvents, such as high-temperature water, and recyclable catalysts is also critical. researchgate.net
Beyond synthesis, the environmental fate and biodegradability of this compound must be thoroughly investigated. Unlike its polychlorinated relatives, the non-halogenated core of this compound is expected to be less persistent. However, comprehensive studies on its degradation pathways (e.g., photochemical, microbial) are required to ensure it does not bioaccumulate or lead to the formation of harmful intermediates in the environment. tandfonline.com This life-cycle approach, from sustainable synthesis to end-of-life degradation, will be paramount to ensuring that any future applications of this compound are environmentally responsible.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Oxanthrene-2-carboxylic acid in laboratory settings?
- Methodological Answer : Always work in a fume hood with proper ventilation to avoid inhalation or dust dispersion. Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Refer to safety data sheets (SDS) for specific hazard classifications (e.g., acute toxicity, skin/eye irritation) and first-aid measures . Store the compound in a cool, dry place away from incompatible substances like strong oxidizers.
Q. What spectroscopic methods are most effective for characterizing the purity of this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and detect impurities. Pair with high-performance liquid chromatography (HPLC) to quantify purity, ensuring a mobile phase compatible with carboxylic acids (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Infrared (IR) spectroscopy can validate functional groups like the carboxylic acid moiety (~1700 cm⁻¹) .
Q. How can researchers optimize the synthesis of this compound to improve yield and reduce byproducts?
- Methodological Answer : Explore reaction conditions such as temperature (e.g., 80–100°C for carboxylation), catalyst selection (e.g., palladium for cross-coupling reactions), and solvent polarity. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using recrystallization or column chromatography. Adjust stoichiometry to minimize side reactions like esterification .
Advanced Research Questions
Q. What experimental approaches are recommended to resolve discrepancies in reported solubility data for this compound?
- Methodological Answer : Conduct systematic solubility tests in solvents of varying polarity (e.g., water, ethanol, DMSO) under controlled temperatures (25°C, 37°C). Use gravimetric analysis or UV-Vis spectroscopy to quantify solubility limits. Compare results with literature values, accounting for differences in measurement techniques (e.g., shake-flask vs. HPLC methods). Address contradictions by replicating experiments under identical conditions .
Q. How can researchers design experiments to investigate the degradation pathways of this compound under varying pH conditions?
- Methodological Answer : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C. Analyze degradation products using liquid chromatography-mass spectrometry (LC-MS) to identify intermediates (e.g., decarboxylated derivatives). Monitor kinetic stability via time-dependent HPLC profiling. Control variables such as light exposure and oxygen levels to isolate pH-specific effects .
Q. What strategies should be employed to validate the stability of this compound in long-term storage studies?
- Methodological Answer : Store samples under accelerated stability conditions (e.g., 40°C/75% relative humidity) and analyze periodically (0, 1, 3, 6 months). Use differential scanning calorimetry (DSC) to detect polymorphic changes and X-ray diffraction (XRD) to assess crystallinity. Compare degradation rates with baseline data from short-term studies. Document environmental controls rigorously to ensure reproducibility .
Data Analysis and Reproducibility
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound in published studies?
- Methodological Answer : Re-examine experimental parameters such as solvent choice (DMSO vs. CDCl₃), concentration, and instrument calibration. Cross-validate with computational chemistry tools (e.g., density functional theory) to predict expected shifts. Collaborate with open-access databases (e.g., NIST Chemistry WebBook) to benchmark results against standardized measurements .
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies involving this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. Use ANOVA or Student’s t-test to compare treatment groups, ensuring sample sizes are statistically powered. Validate assumptions of normality and homogeneity of variance with Shapiro-Wilk and Levene’s tests, respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
